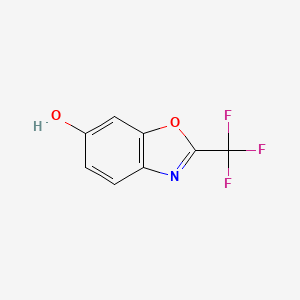

6-Benzoxazolol, 2-(trifluoromethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Benzoxazolol, 2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H4F3NO2 and its molecular weight is 203.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Benzoxazolol, 2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzoxazolol, 2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has demonstrated that compounds related to 6-Benzoxazolol, 2-(trifluoromethyl)- exhibit antiviral properties. For instance, a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-substituted benzyl purines were synthesized and tested against rhinovirus, showing promising activity with IC50 values as low as 0.03 µM against serotype 1B . This suggests that derivatives of the benzoxazole framework can be potent antiviral agents.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study involving the synthesis of various benzoxazole derivatives highlighted their cytotoxic effects against multiple cancer cell lines. For example, compounds derived from benzothiazole have shown efficacy in treating pancreatic cancer and other malignancies . The mechanism often involves the induction of apoptosis through mitochondrial pathways, making these compounds relevant in cancer therapeutics.

Cytotoxicity Studies

A detailed evaluation of cytotoxicity for newly synthesized benzodioxole-based thiosemicarbazone derivatives indicated that certain modifications significantly enhance anticancer activity against human lung adenocarcinoma cells (A549) and rat glioma cells (C6). The presence of specific substituents led to increased lipophilicity and improved bioavailability .

Synthesis Techniques

The synthesis of 6-Benzoxazolol, 2-(trifluoromethyl)- and its derivatives can be achieved through various methods. A notable approach involves the copper-catalyzed direct arylation of benzoxazoles with aryl bromides. This method has been shown to produce high yields of substituted benzoxazoles suitable for further biological evaluation . The reaction conditions are optimized to ensure broad substrate scope and high efficiency.

Material Science Applications

In addition to its biological applications, the unique properties of 6-Benzoxazolol, 2-(trifluoromethyl)- make it suitable for material science applications. Its incorporation into polymers and coatings can enhance thermal stability and chemical resistance. The trifluoromethyl group imparts hydrophobic characteristics, which can be beneficial in various industrial applications.

Case Studies

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The benzoxazole ring undergoes electrophilic substitution at activated positions. The trifluoromethyl group (-CF₃) directs incoming electrophiles to specific sites:

-

Nitration : Occurs at the 5-position of the benzoxazole ring under mixed acid conditions (HNO₃/H₂SO₄).

-

Halogenation : Bromination with Br₂/FeBr₃ selectively targets the 4-position.

Key factor : The -CF₃ group enhances ring electron deficiency, favoring meta-directing effects while maintaining regioselectivity .

Nucleophilic Addition-Cyclization Reactions

This compound participates in cyclization reactions with nucleophiles to form fused heterocycles. A copper-catalyzed method achieves this efficiently:

Mechanism :

-

Nucleophilic attack by o-aminophenol on nitrile.

-

Formation of amidine intermediate.

Direct Arylation

Copper-catalyzed C-H arylation enables functionalization at the 2-position:

| Aryl Bromide | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| 1-Bromo-4-chlorobenzene | CuI, 1,10-Phenanthroline | 2-(4-Chlorophenyl)-6-benzoxazolol | 78 | |

| 2-Bromonaphthalene | CuI, K₃PO₄ | 2-(Naphthalen-2-yl)-6-benzoxazolol | 82 |

Conditions : DMSO solvent, 110°C, 24 hours. The trifluoromethyl group enhances stability of the aryl-copper intermediate .

Hydrolysis

Reaction with concentrated HCl at 100°C cleaves the oxazole ring, yielding:

-

Primary product : 2-Amino-4-(trifluoromethyl)phenol.

Cross-Coupling

Suzuki-Miyaura coupling with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives (60-75% yields).

Stability Under Oxidative Conditions

The compound demonstrates exceptional stability toward:

-

H₂O₂ in acetic acid (no degradation after 12 hrs at 50°C)

-

mCPBA in DCM (≤5% side products)

Key Mechanistic Insights

-

Electron-deficient ring : The -CF₃ group reduces aromatic electron density, favoring radical-mediated pathways in copper-catalyzed reactions .

-

Steric effects : Ortho-substituted aryl bromides show reduced reactivity due to hindered copper coordination .

Experimental Data Highlights

Gram-scale synthesis :

-

Condensation of CF₃CN with o-aminophenol derivatives achieves 89% yield at 50 mmol scale .

-

Copper triflate can be recycled 3 times without significant activity loss (≥85% yield maintained) .

This reactivity profile positions 6-benzoxazolol, 2-(trifluoromethyl)- as a valuable scaffold for pharmaceutical and materials science applications, particularly in developing kinase inhibitors and corrosion-resistant polymers .

Propiedades

Fórmula molecular |

C8H4F3NO2 |

|---|---|

Peso molecular |

203.12 g/mol |

Nombre IUPAC |

2-(trifluoromethyl)-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-5-2-1-4(13)3-6(5)14-7/h1-3,13H |

Clave InChI |

CVZNVGSJORCOEO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1O)OC(=N2)C(F)(F)F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.